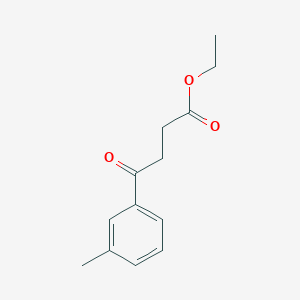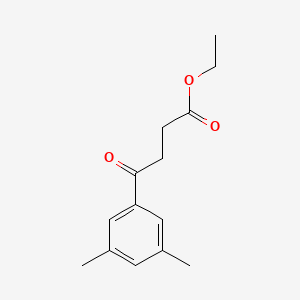
ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate is an organic compound with the molecular formula C19H28O3. It is a ketone ester, characterized by the presence of a ketone group (C=O) and an ester group (COO). This compound is known for its unique structural features, which include a hexanoate backbone and a pentyl-substituted phenyl ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 4-pentylbenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the intermediate compound. This intermediate is then subjected to a Claisen condensation reaction to yield the final product .
Industrial Production Methods
In industrial settings, the production of ethyl 6-oxo-6-(4-pentylphenyl)hexanoate typically involves large-scale batch reactions. The process is optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like alcohols and amines can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Secondary alcohols
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Mechanism of Action
The mechanism of action of ethyl 6-oxo-6-(4-pentylphenyl)hexanoate involves its interaction with specific molecular targets and pathways. The ketone and ester groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and undergo nucleophilic addition reactions, which are essential for its biological and chemical activities .
Comparison with Similar Compounds
ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate can be compared with other similar compounds, such as:
- Ethyl 6-oxo-6-(4-methylphenyl)hexanoate
- Ethyl 6-oxo-6-(4-ethylphenyl)hexanoate
- Ethyl 6-oxo-6-(4-propylphenyl)hexanoate
These compounds share a similar hexanoate backbone but differ in the substituents on the phenyl ring. The presence of different alkyl groups (methyl, ethyl, propyl, pentyl) affects their chemical properties and reactivity. This compound is unique due to the longer pentyl chain, which can influence its solubility, boiling point, and interactions with other molecules .
Properties
IUPAC Name |
ethyl 6-oxo-6-(4-pentylphenyl)hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-3-5-6-9-16-12-14-17(15-13-16)18(20)10-7-8-11-19(21)22-4-2/h12-15H,3-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHJDBOHDSMOMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645770 |
Source


|
| Record name | Ethyl 6-oxo-6-(4-pentylphenyl)hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-21-6 |
Source


|
| Record name | Ethyl 6-oxo-6-(4-pentylphenyl)hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














